Higher MCHR1 Binding Affinity of BMS-819881 Compared to BMS-814580
BMS-819881 demonstrates a 2.4-fold higher binding affinity for MCHR1 than BMS-814580 [1]. In a direct comparison of Ki values derived from competitive radioligand binding assays, BMS-819881 exhibits a rat MCHR1 Ki of 7 nM, whereas BMS-814580 exhibits a human MCHR1 Ki of 16.9 nM [1][2]. The assay conditions for BMS-819881 utilized membranes from stably transfected HEK-293 cells expressing mutated hMCHR1 with [Phe13, [125I]Tyr19]MCH as the radioligand [1].
| Evidence Dimension | MCHR1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7 nM (rat MCHR1) |
| Comparator Or Baseline | BMS-814580: Ki = 16.9 nM (human MCHR1) |
| Quantified Difference | 2.4-fold improvement in binding affinity |
| Conditions | Radioligand binding assay using [125I]MCH in transfected HEK-293 membranes |
Why This Matters
Higher target binding affinity may translate to greater in vivo potency at equivalent doses, potentially enabling lower dosing requirements and reduced off-target exposure.
- [1] Washburn WN, et al. Identification of a nonbasic melanin hormone receptor 1 antagonist as an antiobesity clinical candidate. J Med Chem. 2014;57(18):7509-7522. View Source
- [2] Ahmad S, et al. Synthesis and Antiobesity Properties of BMS-814580. J Med Chem. 2016;59(19):8848-8858. View Source
